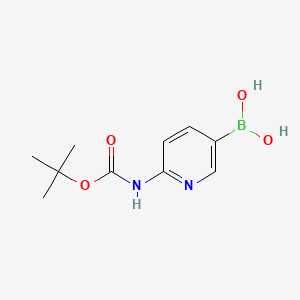

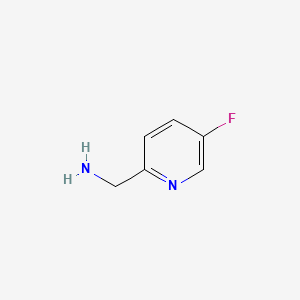

(R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds typically involves various chemical reactions, but without specific literature or patents on “®-1-(3,5-Difluorophenyl)ethanamine hydrochloride”, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data on “®-1-(3,5-Difluorophenyl)ethanamine hydrochloride”, a detailed molecular structure analysis is not possible .Chemical Reactions Analysis

The chemical reactions involving “®-1-(3,5-Difluorophenyl)ethanamine hydrochloride” would depend on its chemical structure and the conditions under which the reactions are carried out. Without specific information, a detailed analysis of its chemical reactions is not possible .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, without specific data on “®-1-(3,5-Difluorophenyl)ethanamine hydrochloride”, a detailed analysis of its physical and chemical properties is not possible .Aplicaciones Científicas De Investigación

Key Intermediate in Synthesis

(R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride serves as a critical chiral intermediate in the synthesis of various compounds. For instance, it has been utilized in the development of processes for the synthesis of chiral alcohols, which are vital for the production of pharmaceuticals. The enzymatic process for preparing such intermediates demonstrates high conversion rates and enantiomeric excess, indicating its potential for industrial application due to its environmental benefits and high efficiency (Guo et al., 2017).

Biocatalysis for Chiral Amines

The compound has been involved in studies aiming to synthesize key chiral intermediates for pharmaceuticals via biocatalytic methods. A bienzyme cascade system incorporating R-ω-transaminase and alcohol dehydrogenase has been reported to synthesize chiral amines with high enantiomeric excess. This method underscores the significance of this compound in facilitating green chemistry approaches to producing chiral compounds (Lu et al., 2022).

Antimicrobial and Antifungal Activities

Research into the antimicrobial and antifungal properties of compounds derived from this compound has shown promising results. Chalcones possessing N-substituted ethanamine, synthesized through reactions involving ethanamine derivatives, have demonstrated significant activity against specific strains, highlighting the potential therapeutic applications of compounds derived from this chemical (Zaidi et al., 2015).

Environmental Applications

In addition to its pharmaceutical applications, this compound and its derivatives have been explored for environmental applications. For instance, the degradation of persistent organic pollutants, such as DDT, through microbial consortia involving fungi and bacteria, demonstrates the broader impact of research involving this compound. Such studies indicate the compound's relevance not only in synthetic chemistry but also in environmental remediation efforts (Purnomo et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on a compound like “®-1-(3,5-Difluorophenyl)ethanamine hydrochloride” would depend on its potential applications in fields like medicine, materials science, or chemical synthesis. Without specific information on this compound, it’s challenging to speculate on future directions .

Propiedades

IUPAC Name |

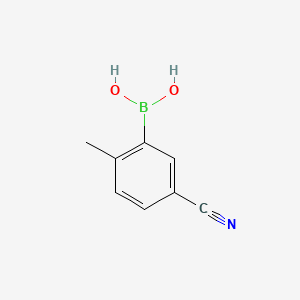

(1R)-1-(3,5-difluorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKNBJOMVKILCE-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660769 |

Source

|

| Record name | (1R)-1-(3,5-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

321318-28-9 |

Source

|

| Record name | (1R)-1-(3,5-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole;hydrochloride](/img/structure/B591757.png)

![1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]imidazole;hydrochloride](/img/structure/B591763.png)